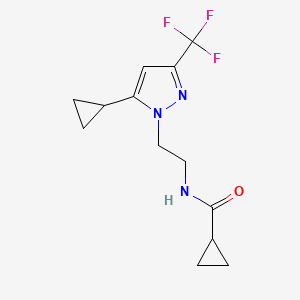

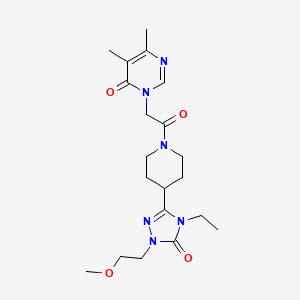

![molecular formula C12H16N4S B2436780 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 349116-17-2](/img/structure/B2436780.png)

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their multidirectional biological activity and are present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

1,2,4-Triazoles can be synthesized using various methods, often involving the reaction of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The 1,2,4-triazole ring can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions . The electrolytic oxidation of 1,2,4-triazole destabilizes the compound, but distinct exothermic peaks are observed .Scientific Research Applications

- Compounds containing the 1,2,4-triazole ring, such as our target molecule, demonstrate significant antibacterial activity . Researchers have explored their potential as antimicrobial agents to combat drug-resistant bacterial strains.

- 3-Amino-1,2,4-triazole-5-thiol (a derivative of our compound) has been studied for its ability to inhibit iron corrosion in 3.5% NaCl solutions . This property could find applications in materials science and corrosion prevention.

- Researchers have utilized 3-amino-1,2,4-triazole to prepare surface-enhanced Raman scattering-based pH nano- and microsensors using silver nanoparticles . These sensors have potential applications in analytical chemistry and biosensing.

- 3-Amino-1,2,4-triazole serves as an effective mono- or bi-nucleophile in controlled multidirectional reactions, leading to the synthesis of diverse heterocycles . These heterocyclic scaffolds have applications in medicinal chemistry and drug discovery.

Antibacterial Activity

Corrosion Inhibition

Surface-Enhanced Raman Scattering (SERS)

Heterocycle Synthesis

Safety And Hazards

properties

IUPAC Name |

4-amino-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQCDNFKIGLZDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid](/img/structure/B2436714.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)